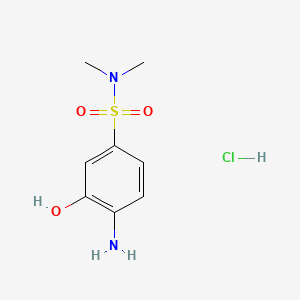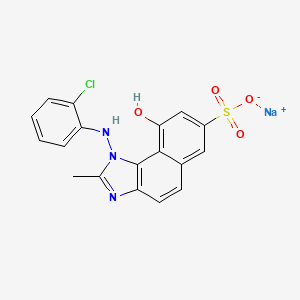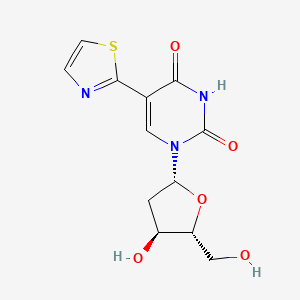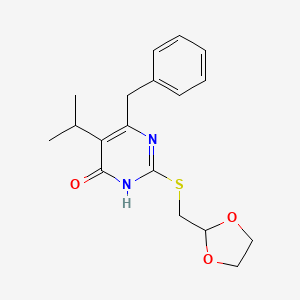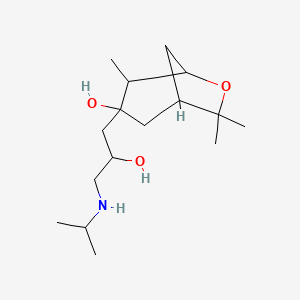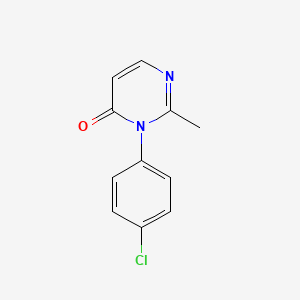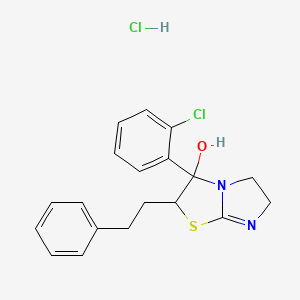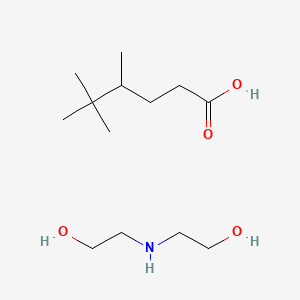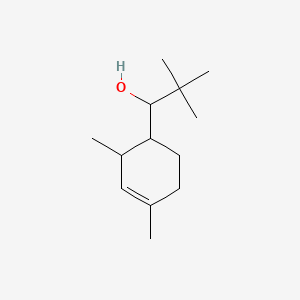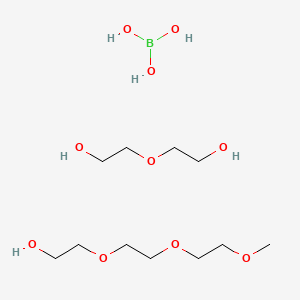
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2'-oxybis(ethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) is a chemical compound known for its unique properties and applications. This compound is a triester formed by the reaction of boric acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol). It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) involves the esterification of boric acid with the respective alcohols. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the complete formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pressure. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of boric acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moieties, leading to the formation of aldehydes or carboxylic acids.
Substitution: The ester can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and the respective alcohols (2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol)).
Oxidation: Aldehydes or carboxylic acids derived from the alcohol moieties.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) involves its interaction with various molecular targets. The ester bonds can be hydrolyzed, releasing boric acid, which can then interact with cellular components. Boric acid is known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol: Similar in structure but lacks the 2,2’-oxybis(ethanol) component.
Boric acid (H3BO3), ester with 2,2’-oxybis(ethanol): Similar in structure but lacks the 2-(2-(2-methoxyethoxy)ethoxy)ethanol component.
Uniqueness
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) is unique due to the presence of both 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) components. This combination imparts distinct chemical properties, such as enhanced solubility and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
58391-97-2 |
|---|---|
Molecular Formula |
C11H29BO10 |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
boric acid;2-(2-hydroxyethoxy)ethanol;2-[2-(2-methoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H16O4.C4H10O3.BH3O3/c1-9-4-5-11-7-6-10-3-2-8;5-1-3-7-4-2-6;2-1(3)4/h8H,2-7H2,1H3;5-6H,1-4H2;2-4H |
InChI Key |
CLEFXICAGNLDSS-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.COCCOCCOCCO.C(COCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


